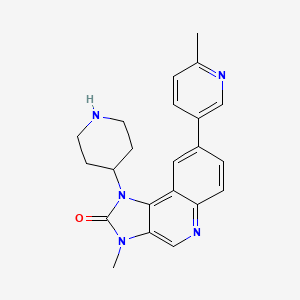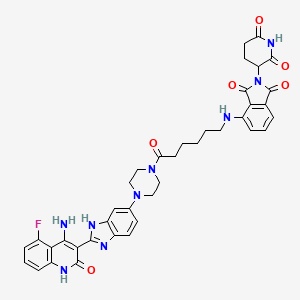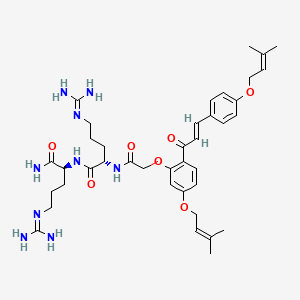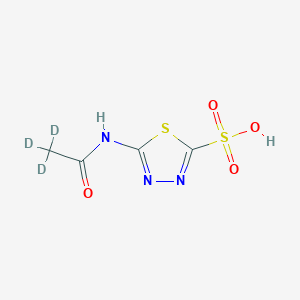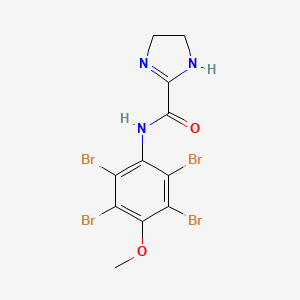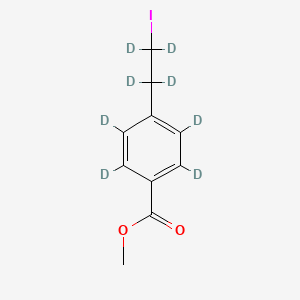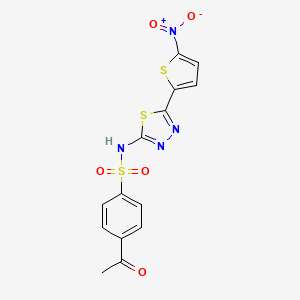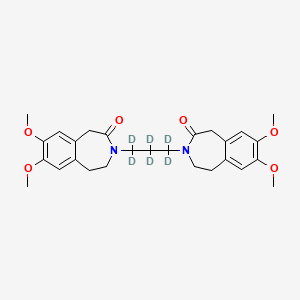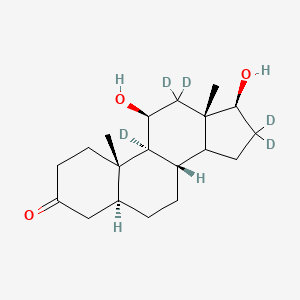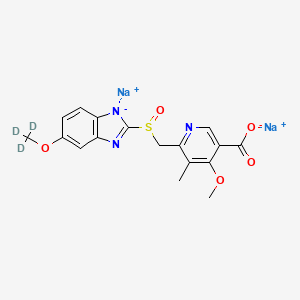
Omeprazole acid-d3 (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Omeprazole acid-d3 (disodium) is a deuterated form of omeprazole, a proton pump inhibitor used to treat gastric acid-related disorders such as gastroesophageal reflux disease, peptic ulcer disease, and other conditions characterized by excessive gastric acid secretion . The deuterated form is often used in research to study the pharmacokinetics and metabolism of the drug.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of omeprazole acid-d3 (disodium) involves the deuteration of omeprazole. The process typically includes the following steps:
Deuteration of Methoxy Groups: The methoxy groups in omeprazole are replaced with deuterated methoxy groups using deuterated reagents.
Formation of Disodium Salt: The deuterated omeprazole is then converted into its disodium salt form by reacting with sodium hydroxide or another suitable sodium source.
Industrial Production Methods
Industrial production of omeprazole acid-d3 (disodium) follows similar steps but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of omeprazole are subjected to deuteration using deuterated reagents.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography.
Formation of Disodium Salt: The purified deuterated omeprazole is then reacted with sodium hydroxide to form the disodium salt.
化学反応の分析
Types of Reactions
Omeprazole acid-d3 (disodium) undergoes various chemical reactions, including:
Oxidation: The sulfur atom in omeprazole can be oxidized to form sulfone derivatives.
Reduction: The nitro group in omeprazole can be reduced to form amino derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are used.
Reduction: Catalytic hydrogenation or reducing agents like sodium borohydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Omeprazole acid-d3 (disodium) is widely used in scientific research due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. Some applications include:
Chemistry: Used as a model compound to study the effects of deuteration on chemical stability and reactivity.
Biology: Employed in studies to understand the metabolism and bioavailability of proton pump inhibitors.
Medicine: Used in clinical research to investigate the pharmacokinetics and therapeutic efficacy of deuterated drugs.
Industry: Utilized in the development of new formulations and drug delivery systems
作用機序
Omeprazole acid-d3 (disodium) exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step of gastric acid secretion, leading to a significant reduction in gastric acid production.
類似化合物との比較
Similar Compounds
Esomeprazole: The S-isomer of omeprazole, which is metabolized more slowly and has a more consistent effect.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Pantoprazole: A proton pump inhibitor with a longer duration of action compared to omeprazole
Uniqueness
Omeprazole acid-d3 (disodium) is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to differences in metabolic pathways and stability, making it a valuable tool in research .
特性
分子式 |
C17H15N3Na2O5S |
|---|---|
分子量 |
422.4 g/mol |
IUPAC名 |
disodium;4-methoxy-5-methyl-6-[[5-(trideuteriomethoxy)benzimidazol-1-id-2-yl]sulfinylmethyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C17H17N3O5S.2Na/c1-9-14(18-7-11(16(21)22)15(9)25-3)8-26(23)17-19-12-5-4-10(24-2)6-13(12)20-17;;/h4-7H,8H2,1-3H3,(H2,19,20,21,22);;/q;2*+1/p-2/i2D3;; |
InChIキー |
MPYYXGKWXYQANB-DHLLOTLESA-L |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)[N-]C(=N2)S(=O)CC3=NC=C(C(=C3C)OC)C(=O)[O-].[Na+].[Na+] |
正規SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)C(=O)[O-])OC.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





